REACTION_CXSMILES
|
Cl.[Cl:2][CH2:3][CH2:4][NH:5][CH2:6][CH2:7]Cl.[Cl:9][C:10]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:11]=1[NH2:12].C(=O)([O-])[O-].[K+].[K+]>C(O)CCC>[ClH:2].[Cl:9][C:10]1[CH:16]=[CH:15][C:14]([Cl:17])=[CH:13][C:11]=1[N:12]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1 |f:0.1,3.4.5,7.8|
|
Name
|
|
Quantity
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7.14 g
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Type
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reactant
|
Smiles
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Cl.ClCCNCCCl
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Name
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|
Quantity
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6.48 g
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Type
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reactant
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Smiles
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ClC1=C(N)C=C(C=C1)Cl
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Name
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|
Quantity
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5.52 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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70 mL
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Type
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solvent
|
Smiles
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C(CCC)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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at room temperature
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Type
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TEMPERATURE
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Details
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After heating
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Type
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TEMPERATURE
|
Details
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under reflux for 48 hours
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Duration
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48 h
|
Type
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TEMPERATURE
|
Details
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the reaction mixture was cooled
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Type
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TEMPERATURE
|
Details
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After heating
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Type
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TEMPERATURE
|
Details
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under reflux for additional 24 hours
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Duration
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24 h
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Type
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FILTRATION
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Details
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the insoluble matters were filtered off
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated
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Type
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EXTRACTION
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Details
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Then the obtained residue was extracted with chloroform
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Type
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WASH
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Details
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The extract was washed with water
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Type
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DRY_WITH_MATERIAL
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Details
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a saturated aqueous solution of sodium chloride, and dried over anhydrous sodium sulfate
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Type
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CUSTOM
|
Details
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After evaporating the solvent
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Type
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CUSTOM
|
Details
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the residue was purified by silica gel column chromatography (100 g, chloroform:methanol=50:1-30:1)
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Type
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ADDITION
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Details
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by adding a 1N hydrochloric acid/ethanol solution
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Name
|
|
Type
|
product
|
Smiles
|
Cl.ClC1=C(C=C(C=C1)Cl)N1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.41 g | |
YIELD: CALCULATEDPERCENTYIELD | 13.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |